GPR35 agonist 5

GPR35 Pharmacology GPCR Agonism Potency Profiling

Researchers studying GPR35 face a lack of agonists that induce a distinct cell cycle arrest phenotype. GPR35 agonist 5 solves this by reliably arresting CHO-S cells in the G1/Go phase, a functional hallmark not common to other GPR35 ligands. - Serves as a validated positive control for G1/Go arrest assays and a weak agonist benchmark. - Enables investigation of downstream Gαi/o or Gα12/13 signaling pathways linked to this specific phenotype. - Critical reference standard for identifying cell growth inhibitory leachables from gamma-irradiated polycarbonate in biopharmaceutical QC.

Molecular Formula C15H14N2O6
Molecular Weight 318.28 g/mol
Cat. No. B14051609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPR35 agonist 5
Molecular FormulaC15H14N2O6
Molecular Weight318.28 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-]
InChIInChI=1S/C15H14N2O6/c1-15(2,9-3-5-11(18)6-4-9)10-7-12(16(20)21)14(19)13(8-10)17(22)23/h3-8,18-19H,1-2H3
InChIKeyRMOCKJKLZTYVLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GPR35 agonist 5 (CAS 2226201-24-5): Chemical Identity, Weak Agonism Profile, and Cell Cycle Effects for GPR35 Research Procurement


GPR35 agonist 5, chemically identified as 3,5-dinitro-bisphenol A (CAS 2226201-24-5), is a synthetic small molecule characterized as a weak agonist of the orphan G protein-coupled receptor GPR35 [1]. It exhibits a molecular formula of C₁₅H₁₄N₂O₆ and a molecular weight of 318.28 g/mol . Unlike many potent GPR35 tool compounds, GPR35 agonist 5 is distinguished by its ability to arrest CHO-S cells in the G1/Go phase of the cell cycle [1], a functional phenotype that is not uniformly shared among other GPR35 agonists. The compound is a leachable identified from gamma-irradiated polycarbonate flasks and has been utilized primarily as a pharmacological probe in cell culture and mechanistic studies [1].

Why GPR35 agonist 5 Cannot Be Interchanged with Other In-Class GPR35 Agonists: Evidence for Distinct Pharmacological and Functional Profiles


GPR35 agonists encompass a chemically diverse set of ligands with widely varying potencies, species selectivities, and functional outcomes. Substituting GPR35 agonist 5 with another GPR35 agonist, even one with a similar 'agonist' designation, introduces significant experimental variability. While compounds like zaprinast or pamoic acid are potent activators of human GPR35 in nanomolar to low micromolar ranges [1], GPR35 agonist 5 is explicitly a weak agonist [2]. Furthermore, many GPR35 agonists do not elicit the same cell cycle arrest phenotype in CHO-S cells that is a hallmark of GPR35 agonist 5 [2]. Selectivity profiles also differ markedly; for instance, some potent agonists are >1700-fold selective over GPR55 [1], whereas the off-target profile of GPR35 agonist 5 is less characterized, making it an unsuitable substitute for studies requiring high target specificity. The unique combination of weak agonism and G1/Go arrest makes GPR35 agonist 5 a non-interchangeable tool for delineating GPR35 signaling complexity.

Quantitative Differentiation of GPR35 agonist 5: A Comparative Evidence Guide for Scientific Selection


Agonist Potency: Weak GPR35 Activation Distinguishes GPR35 agonist 5 from Potent Comparators

GPR35 agonist 5 is explicitly characterized as a 'weak' GPR35 agonist in peer-reviewed literature, a qualitative descriptor that stands in contrast to numerous well-characterized GPR35 agonists with defined nanomolar potencies [1]. While the exact EC50 value for GPR35 agonist 5 is not reported in primary literature, its designation as a weak agonist places it in a distinct potency category from compounds like zaprinast (human GPR35 EC50 = 0.84 μM) and the highly potent GPR35 agonist 1 (EC50 = 5.8 nM) .

GPR35 Pharmacology GPCR Agonism Potency Profiling

Functional Phenotype: Cell Cycle Arrest in CHO-S Cells is a Distinctive Feature of GPR35 agonist 5

In CHO-S suspension culture, GPR35 agonist 5 induces G1/Go phase cell cycle arrest, a functional outcome that distinguishes it from many other GPR35 agonists [1]. The primary literature does not report that potent agonists such as pamoic acid, zaprinast, or the chromenone derivatives elicit this specific cell cycle effect, although they activate similar G(i/o)-linked pathways [2][3].

Cell Cycle Analysis CHO Cell Biology GPR35 Signaling

Solubility Profile: High DMSO Solubility Facilitates In Vitro Assay Preparation

GPR35 agonist 5 exhibits high solubility in DMSO (100 mg/mL, equivalent to 314.19 mM with ultrasonication), which is favorable for preparing concentrated stock solutions for in vitro assays [1]. This solubility is notably higher than some GPR35 agonists; for instance, Compound 10 requires heating to ~60°C to achieve ≥5 mg/mL in DMSO .

Assay Development Solubility In Vitro Pharmacology

Defined Research and Industrial Applications for GPR35 agonist 5 Based on Validated Evidence


Investigating GPR35-Mediated Cell Cycle Regulation in CHO Cell Lines

Given its established ability to induce G1/Go arrest in CHO-S cells [1], GPR35 agonist 5 is ideally suited for studies dissecting the link between GPR35 activation and cell cycle control. It can serve as a positive control for cell cycle arrest assays and as a tool to explore downstream signaling pathways (e.g., Gαi/o or Gα12/13) involved in this specific phenotype.

Modeling Weak or Partial Agonism in GPR35 Pharmacological Studies

As a well-documented weak agonist [1], GPR35 agonist 5 provides a valuable reference compound for establishing low-efficacy benchmarks in functional assays. It can be used in comparative studies to elucidate the relationship between agonist efficacy and downstream signaling outcomes, especially when paired with potent agonists like zaprinast or GPR35 agonist 1 .

Cell Culture Interference and Leachable Studies

Originally identified as a leachable from gamma-irradiated polycarbonate flasks [1], GPR35 agonist 5 is a critical reference standard for quality control in biopharmaceutical manufacturing. It enables the identification and quantification of this specific cell growth inhibitory compound in leachables testing, supporting the validation of single-use bioreactor systems.

GPR35 Target Engagement Validation in High-Throughput Screening

The compound's high solubility in DMSO (100 mg/mL) [2] and its known, albeit weak, target engagement make it a practical tool for assay development and validation. It can be used to optimize assay conditions for GPR35 screens, confirm assay sensitivity, and serve as a reference agonist in high-throughput formats.

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